![molecular formula C13H10N2O2 B3270254 2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine CAS No. 52333-62-7](/img/structure/B3270254.png)

2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine

Overview

Description

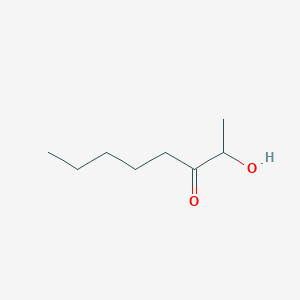

2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C13H10N2O2 . It is a derivative of oxazolo[4,5-b]pyridine, a class of compounds known for their wide spectrum of antimicrobial potential .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with an oxazole ring, with a methoxyphenyl group attached . The exact structural details are not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 226.23 g/mol .Scientific Research Applications

Photophysical Properties and Organic Semiconductor Potential

- Photophysical Characteristics : The study by Briseño-Ortega et al. (2018) investigated the photophysical properties of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, including absorption and excitation spectra, which are influenced by substituents in the phenyl ring. These compounds, with properties such as fluorescence quantum yields, have potential applications as organic semiconductors due to their facile synthesis and notable photophysical attributes (Briseño-Ortega et al., 2018).

Antimicrobial Activity

- Antimicrobial Effectiveness : Celik et al. (2021) explored the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. They discovered that some derivatives, such as P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine), showed significant activity against specific bacterial strains, comparable to or better than conventional antibiotics like gentamicin and ampicillin. This suggests potential applications in developing new antimicrobial agents (Celik et al., 2021).

Antiinflammatory Properties

- Nonacidic Antiinflammatory Agents : Clark et al. (1978) identified that certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines possess antiinflammatory and analgesic activities comparable to phenylbutazone or indomethacin but without causing irritation in the gastrointestinal tract. This suggests their potential use as nonacidic antiinflammatory agents (Clark et al., 1978).

Application in Dyes and Pigments

- Dyes for Polyamide and Acrylic Fibres : Barni et al. (1985) studied 2-(o,m,p-Aminophenyl)oxazolo[4,5-b]pyridines, which were used to create monoazo dyes suitable for polyamide fabrics. Some derivatives were also adapted to produce cationic dyes for acrylic fibers. This indicates the utility of these compounds in the textile industry for dyeing materials (Barni et al., 1985).

Novel Synthesis Approaches

- Facile Synthesis Methods : Research by Mohammadpoor-Baltork et al. (2007) presented an efficient method to synthesize oxazolo[4,5-b]pyridines using Bi(III) salts under solvent-free conditions. This offers a cleaner, rapid, and environmentally friendly approach to producing these compounds, highlighting their potential for large-scale production (Mohammadpoor-Baltork et al., 2007).

properties

IUPAC Name |

2-(2-methoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-16-10-6-3-2-5-9(10)13-15-12-11(17-13)7-4-8-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFXBTOWQPLGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(O2)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B3270187.png)

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3270224.png)

![2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270247.png)

![2-Benzyloxazolo[4,5-b]pyridine](/img/structure/B3270260.png)

![2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270262.png)

![2-(2,5-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270264.png)

![2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B3270269.png)

![2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270273.png)

![3-(Oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B3270278.png)

![2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270280.png)